molecular formula C18H19N3O3 B12011019 N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide CAS No. 769146-93-2

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide

Cat. No.: B12011019
CAS No.: 769146-93-2
M. Wt: 325.4 g/mol
InChI Key: KMWJRHNAWGCAGT-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves the condensation of benzaldehyde with hydrazine derivatives. One common method involves the reaction of benzaldehyde with hydrazine hydrate in ethanol to form the hydrazone intermediate. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and ethoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or amides.

Scientific Research Applications

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as tyrosinase and acetylcholinesterase, which play crucial roles in various biological processes. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

769146-93-2

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-4-ethoxybenzamide

InChI

InChI=1S/C18H19N3O3/c1-2-24-16-10-8-15(9-11-16)18(23)19-13-17(22)21-20-12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,19,23)(H,21,22)/b20-12+

InChI Key

KMWJRHNAWGCAGT-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.